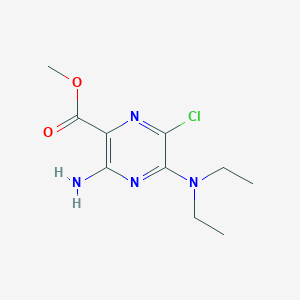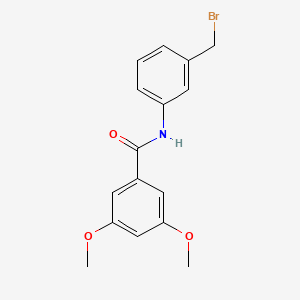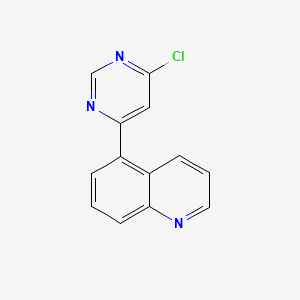
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group, a methylsulfonylphenyl group, and an oxazole ring. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole typically involves the reaction of 4-methylsulfonylphenylhydrazine with chloroacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Etoricoxib: A selective COX-2 inhibitor with a similar structure but different pharmacological properties.
Celecoxib: Another COX-2 inhibitor with a different chemical structure but similar therapeutic effects.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns
Uniqueness
5-Chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H8ClNO3S |
|---|---|
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
5-chloro-3-(4-methylsulfonylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO3S/c1-16(13,14)8-4-2-7(3-5-8)9-6-10(11)15-12-9/h2-6H,1H3 |
Clave InChI |
SGSJKVJAFKHQTC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)

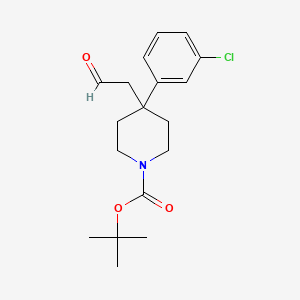
![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)





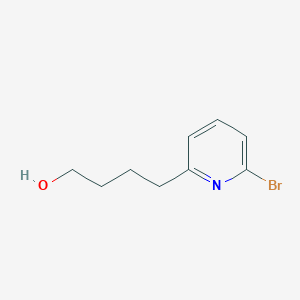
![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
